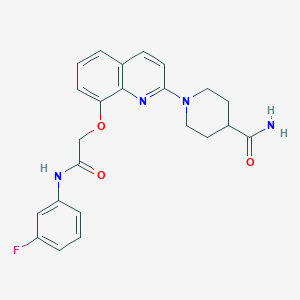
1-(8-(2-((3-Fluorophenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(8-(2-((3-Fluorophenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C23H23FN4O3 and its molecular weight is 422.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(8-(2-((3-Fluorophenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide, a compound featuring a complex structure with multiple pharmacophores, has garnered attention for its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The compound consists of:
- Piperidine moiety
- Quinoline scaffold
- Fluorophenyl group
- Carboxamide functionality
This unique combination suggests diverse interactions with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : The compound may interact with various neurotransmitter receptors, influencing signaling pathways in the nervous system.
- Enzyme Inhibition : It has potential inhibitory effects on enzymes involved in metabolic processes, which could affect cellular functions.
- Ion Channel Modulation : The compound may alter ion flow across cell membranes, impacting excitability and neurotransmission.
Antiviral Activity
Research indicates that compounds similar in structure have shown antiviral properties. For instance, derivatives of piperidine have been tested against viruses such as HIV and HSV, demonstrating moderate protective effects in vitro .
Antioxidant Properties
Studies have highlighted the antioxidant capabilities of related compounds, suggesting that the target compound may also possess radical scavenging activities. This could provide protective effects against oxidative stress in biological systems .
Case Study 1: Antiviral Screening
A study synthesized various piperidine derivatives and evaluated their antiviral activity against a range of viruses. The results indicated that certain derivatives exhibited significant antiviral properties, particularly against CVB-2 and HSV-1 . This suggests that the target compound may also have similar antiviral potential.
Case Study 2: Enzyme Inhibition Assay
In a separate investigation, compounds structurally related to this compound were assessed for their ability to inhibit specific enzymes linked to cancer metabolism. The findings demonstrated effective inhibition, indicating a potential role in cancer therapy .
Comparative Analysis with Similar Compounds
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Research indicates that compounds structurally similar to this one have shown antiviral properties. For instance, derivatives of piperidine have been tested against viruses such as HIV and HSV, demonstrating moderate protective effects in vitro. A study synthesized various piperidine derivatives and evaluated their antiviral activity against a range of viruses, revealing significant antiviral properties against CVB-2 and HSV-1.
Antioxidant Properties
Studies have highlighted the antioxidant capabilities of related compounds, suggesting that 1-(8-(2-((3-Fluorophenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide may also possess radical scavenging activities. This could provide protective effects against oxidative stress in biological systems.
Case Study 1: Antiviral Screening
A study focused on synthesizing various piperidine derivatives and evaluating their antiviral activity against multiple viruses. Results indicated that certain derivatives exhibited significant antiviral properties, particularly against CVB-2 and HSV-1. This suggests that the target compound may also have similar antiviral potential.
Case Study 2: Enzyme Inhibition Assay
In another investigation, compounds structurally related to this compound were assessed for their ability to inhibit specific enzymes linked to cancer metabolism. The findings demonstrated effective inhibition, indicating a potential role in cancer therapy.
Eigenschaften
IUPAC Name |
1-[8-[2-(3-fluoroanilino)-2-oxoethoxy]quinolin-2-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O3/c24-17-4-2-5-18(13-17)26-21(29)14-31-19-6-1-3-15-7-8-20(27-22(15)19)28-11-9-16(10-12-28)23(25)30/h1-8,13,16H,9-12,14H2,(H2,25,30)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYKQVHUXFZAQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC(=CC=C4)F)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













